molecular formula C9H9FO2S B8143011 [(1R,2R)-2-fluorocyclopropyl]sulfonylbenzene

[(1R,2R)-2-fluorocyclopropyl]sulfonylbenzene

Cat. No.: B8143011
M. Wt: 200.23 g/mol
InChI Key: FCUKWCLUYSSQFT-RKDXNWHRSA-N
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Description

[(1R,2R)-2-fluorocyclopropyl]sulfonylbenzene is a chemical compound characterized by the presence of a fluorocyclopropyl group attached to a sulfonylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinated cyclopropane derivatives, which are then reacted with sulfonyl chlorides under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of [(1R,2R)-2-fluorocyclopropyl]sulfonylbenzene may involve large-scale cyclopropanation reactions followed by sulfonylation. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

[(1R,2R)-2-fluorocyclopropyl]sulfonylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorocyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

[(1R,2R)-2-fluorocyclopropyl]sulfonylbenzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1R,2R)-2-fluorocyclopropyl]sulfonylbenzene involves its interaction with specific molecular targets. The fluorocyclopropyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • [(1R,2S)-2-fluorocyclopropyl]sulfonylbenzene
  • [(1S,2R)-2-fluorocyclopropyl]sulfonylbenzene
  • [(1S,2S)-2-fluorocyclopropyl]sulfonylbenzene

Uniqueness

[(1R,2R)-2-fluorocyclopropyl]sulfonylbenzene is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different biological activities and chemical properties compared to its isomers .

Properties

IUPAC Name

[(1R,2R)-2-fluorocyclopropyl]sulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2S/c10-8-6-9(8)13(11,12)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUKWCLUYSSQFT-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1S(=O)(=O)C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1S(=O)(=O)C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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